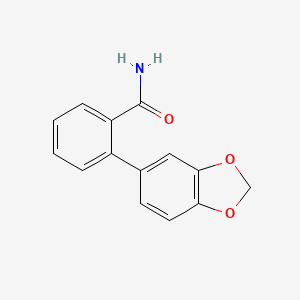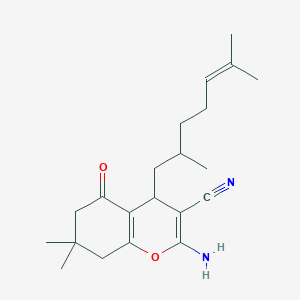![molecular formula C20H25NO2S B4063022 1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine](/img/structure/B4063022.png)
1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine
Overview
Description
1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine, also known as SUCNR1 antagonist, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Sulfonamide Inhibitors
Sulfonamide compounds, including those with structures similar to "1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine," are significant for their antibacterial properties and their use in treating infections caused by various microorganisms. Their applications extend beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antivirals, anticancer agents, and Alzheimer’s disease drugs. The diversity of sulfonamides' applications highlights their importance in developing valuable drugs for various conditions, including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Piperazine and Piperidine Derivatives
Compounds featuring the piperidine ring, like "this compound," have shown significant pharmacological interest. Piperazine, a structurally related compound, is found in numerous drugs with therapeutic uses ranging from antipsychotic to antidepressant, anticancer, and antiviral applications. The modification of the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of these molecules, underscoring the flexibility and broad potential of the piperazine scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Sulfur (SVI)-Containing Motifs in Drug Discovery
Sulfur-based moieties, particularly sulfonyl or sulfonamide analogues, exhibit a wide range of pharmacological properties. Over 150 FDA-approved sulfur-based drugs are currently available, treating various diseases with significant therapeutic power. The development of new, less toxic, and highly active sulfonamide-containing analogues remains a hot research topic, demonstrating the critical role of sulfur-based compounds in medicinal chemistry (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Piper Species in Traditional Medicine and Pharmacology
Piper species are known for their rich content of essential oils and secondary metabolites with biological effects on human health. These plants have been used in traditional medicine to treat diseases such as skin, liver, and stomach ailments. The phytochemicals from Piper species, including piperine from Piper nigrum, have demonstrated strong antioxidant activity and potential therapeutic and preventive effects against chronic disorders (Salehi et al., 2019).
Properties
IUPAC Name |
1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-17-10-12-19(13-11-17)24(22,23)16-20(18-8-4-2-5-9-18)21-14-6-3-7-15-21/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSBQSUJNVPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)
![methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B4062964.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B4062986.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4062999.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide](/img/structure/B4063003.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063011.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4063013.png)

![N-[2-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)ethyl]acetamide](/img/structure/B4063026.png)
![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4063029.png)

